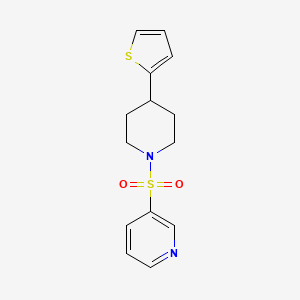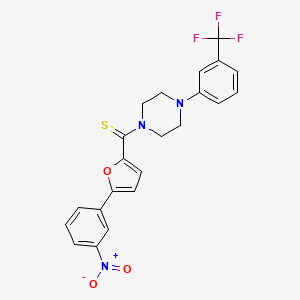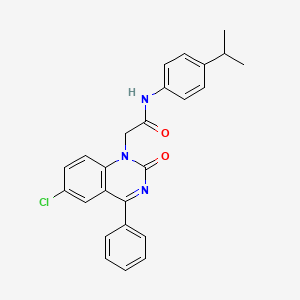
3-((4-(チオフェン-2-イル)ピペリジン-1-イル)スルホニル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its complex structure, which includes a thiophene ring, a piperidine ring, and a pyridine ring, all connected through a sulfonyl group.
科学的研究の応用
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
Target of Action
Similar compounds have been reported to target various enzymes and receptors
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific interactions between this compound and its targets would need to be determined through further experimental studies.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, such as those involved in cell signaling and metabolism
Pharmacokinetics
Similar compounds have been reported to have various pharmacokinetic properties, such as good absorption and distribution, metabolism by various enzymes, and excretion through various routes
Result of Action
Similar compounds have been reported to have various effects, such as inhibiting cell growth, inducing cell death, and modulating cell signaling
Action Environment
Similar compounds have been reported to be affected by various environmental factors, such as temperature, ph, and the presence of other compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. These intermediates are then coupled with a pyridine derivative through a sulfonylation reaction. Common reagents used in these reactions include sulfonyl chlorides and base catalysts. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.
Substitution: Sodium hydride, alkyl halides; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
類似化合物との比較
Similar Compounds
Thiophene derivatives: Compounds containing the thiophene ring, known for their electronic properties and use in organic electronics.
Piperidine derivatives: Compounds with the piperidine ring, widely used in pharmaceuticals for their biological activity.
Pyridine derivatives: Compounds with the pyridine ring, important in medicinal chemistry for their role in drug design.
Uniqueness
3-((4-(Thiophen-2-yl)piperidin-1-yl)sulfonyl)pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound in various fields of research .
特性
IUPAC Name |
3-(4-thiophen-2-ylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c17-20(18,13-3-1-7-15-11-13)16-8-5-12(6-9-16)14-4-2-10-19-14/h1-4,7,10-12H,5-6,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODBLFACMSTXFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2S,3S)-2-Methyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2407047.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2407048.png)


![5-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2407057.png)

![2-(benzo[d]isoxazol-3-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2407061.png)
![Diethyl 4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2407062.png)
![N-cyclopentyl-3-(mesitylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2407063.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-2-carboxamide](/img/structure/B2407064.png)
![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)phenyl acetate](/img/structure/B2407065.png)
![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)
![2-{[4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)

